Ethyl 4,6-dihydroxynicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-hydroxy-6-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-2-13-8(12)5-4-9-7(11)3-6(5)10/h3-4H,2H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHHLXABEXNRJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60715628 | |
| Record name | Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6975-44-6 | |
| Record name | 6975-44-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22486 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4,6-Dihydroxynicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Ethyl 4,6 Dihydroxynicotinate
Established Synthetic Routes and Optimizations
Traditional methods for synthesizing Ethyl 4,6-dihydroxynicotinate have been refined over the years to improve yield and purity. These established routes form the foundation upon which more advanced strategies are built.
Classical Esterification of 4,6-Dihydroxynicotinic Acid
The most direct approach to this compound is the Fischer esterification of 4,6-dihydroxynicotinic acid. This reaction typically involves heating the carboxylic acid in ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium nature of the reaction often requires the removal of water to drive the reaction towards the product.
A described preparation involves the reaction of 4,6-dihydroxynicotinic acid with ethanol. While specific catalysts are not always detailed in every source, the fundamental principle of acid-catalyzed esterification remains a common practice. The purity of the final product is often high, though yields can be variable depending on the specific reaction conditions. cymitquimica.com
Multi-Component Reactions for Pyridine (B92270) Ring Formation
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to constructing the pyridine ring of this compound in a single step from simple precursors. lnu.edu.cnthieme-connect.de These reactions are advantageous due to their operational simplicity and the ability to generate complex molecules from readily available starting materials.
One notable MCR approach involves the condensation of diethyl 1,3-acetonedicarboxylate, triethyl orthoformate, and an ammonia (B1221849) source. chembk.com In a typical procedure, diethyl 1,3-acetonedicarboxylate and triethyl orthoformate are heated, followed by the addition of ammonia. chembk.com This one-pot synthesis provides a direct route to the dihydroxynicotinate scaffold. The Hantzsch dihydropyridine (B1217469) synthesis, a classic pseudo four-component reaction, also serves as a basis for synthesizing related dihydropyridine derivatives and highlights the utility of MCRs in this area. ijpcbs.comnih.gov
Table 1: Comparison of Established Synthetic Routes
| Feature | Classical Esterification | Multi-Component Reaction |
| Starting Materials | 4,6-Dihydroxynicotinic acid, Ethanol | Diethyl 1,3-acetonedicarboxylate, Triethyl orthoformate, Ammonia source |
| Key Transformation | Esterification | Pyridine ring formation |
| Advantages | Direct conversion of the parent acid | High atom economy, operational simplicity |
| Disadvantages | Equilibrium limitations, may require water removal | May require optimization of component ratios and conditions |
Advanced Synthetic Strategies and Catalysis
Recent advancements in synthetic chemistry have introduced more sophisticated and efficient methods for the synthesis of this compound and its derivatives. These strategies often employ catalysts to achieve higher yields, selectivities, and milder reaction conditions.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. nih.govmdpi.com While direct transition metal-catalyzed synthesis of this compound is not extensively documented, related pyridine and dihydroxypyridine derivatives are often assembled using these methods. For instance, Suzuki-Miyaura and Heck cross-coupling reactions are widely used to synthesize substituted pyridines. nih.govnih.gov These reactions could potentially be adapted for the synthesis of precursors to this compound.
The versatility of transition metal catalysts, including palladium, copper, and nickel, allows for a broad range of functional group tolerance and reactivity. nih.govpku.edu.cn For example, copper-catalyzed reactions have been employed in the synthesis of functionalized nicotinate (B505614) derivatives through the activation of dichalcogenides and subsequent cyclization. mdpi.com
Organocatalytic Approaches in Dihydroxynicotinate Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis and for promoting reactions under mild conditions. beilstein-journals.orgscienceopen.com While specific organocatalytic syntheses of this compound are not prominently reported, the principles of organocatalysis are applicable to the synthesis of its precursors. For example, organocatalysts can be employed in Michael addition reactions to construct key intermediates for heterocyclic synthesis. beilstein-journals.org The use of chiral organocatalysts can also introduce stereocenters with high enantioselectivity. scienceopen.com
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. mlsu.ac.inresearchgate.net This includes the use of safer solvents, renewable feedstocks, and energy-efficient methods. mlsu.ac.inresearchgate.net In the context of this compound synthesis, green chemistry can be implemented in several ways.
The use of water as a solvent is a key aspect of green synthesis. mdpi.com While many organic reactions are traditionally carried out in volatile organic solvents, performing them in water can reduce environmental impact. The development of water-soluble catalysts and reaction conditions is an active area of research. Additionally, solvent-free reactions and the use of microwave irradiation can significantly reduce reaction times and energy consumption. ijpcbs.com The selection of catalysts is also crucial; using non-toxic and recyclable catalysts aligns with green chemistry principles. mlsu.ac.in
Table 2: Advanced Synthetic Strategies
| Strategy | Key Features | Potential Application to this compound |
| Transition Metal-Catalyzed Coupling | High efficiency, broad functional group tolerance. nih.gov | Synthesis of substituted pyridine precursors. |
| Organocatalysis | Mild reaction conditions, potential for asymmetry. scienceopen.com | Enantioselective synthesis of intermediates. |
| Green Chemistry | Use of safer solvents, energy efficiency, waste reduction. mlsu.ac.in | Development of environmentally friendly synthetic routes. |
Regioselective Synthesis of Isomers and Analogues
The regioselective synthesis of isomers and analogues of this compound often involves the construction of the core pyridone or dihydroxypyridine ring with predetermined substitution patterns, or the selective functionalization of a pre-formed pyridine ring. Pyridones are key intermediates and exist in tautomeric equilibrium with their dihydroxypyridine forms, making their synthesis relevant.
Directed Lithiation Strategies
One powerful technique for achieving regioselectivity is directed ortho-metalation (DoM), where a substituent on the pyridine ring directs a strong base, typically an organolithium reagent, to deprotonate a specific adjacent position. The choice of the base itself can be critical. For instance, the lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine, a protected nicotinic acid derivative, demonstrates unusual and controllable regioselectivity. acs.org The use of lithium 2,2,6,6-tetramethylpiperidide (LTMP), a sterically bulky base, leads to metalation at the C-4 position. acs.org In contrast, employing the less hindered lithium diisopropylamide (LDA) results in metalation at the C-2 position. acs.org This sterically controlled lithiation provides a direct route to novel C-4 and C-6 arylated 5-bromonicotinic acids, which are valuable analogues. acs.org Similarly, steric interactions can be used to control the lithiation of 4-dimethylaminopyridine (B28879) (DMAP), flipping the site of functionalization between C-2 and C-3 depending on the bulk of substituents and reagents. uni-regensburg.de
Cyclocondensation Reactions
Cyclocondensation reactions are fundamental to building the pyridine or pyridone ring from acyclic precursors. These methods assemble the ring in a way that the position of substituents is pre-defined by the choice of starting materials.
A modified Bohlmann-Rahtz pyridine synthesis offers a one-pot, three-component cyclocondensation that combines a 1,3-dicarbonyl compound, an alkynone, and ammonia to produce polysubstituted pyridines with complete regiochemical control. core.ac.uk Another versatile approach involves the reaction of enaminones with reagents like acetylacetone (B45752) or ethyl acetoacetate (B1235776) to regioselectively yield 2,3,6-trisubstituted pyridines. researchgate.net
The synthesis of 4-hydroxy-2-pyridone structures, which are tautomers of dihydroxynicotinic acid derivatives, is well-established. sioc-journal.cnuzh.chresearchgate.net One common method involves the hydrolysis of dehydroacetic acid to yield 4-hydroxy-6-methyl-2-pyrone, which is then converted to 4-hydroxy-6-methylpyridin-2(1H)-one upon reaction with aqueous ammonia. nih.gov This pyridone can then undergo condensation with various aldehydes to introduce substituents at the C-3 or C-5 position. nih.gov
A summary of selected regioselective synthetic methodologies for producing analogues is presented below.
Table 1: Regioselective Synthetic Methodologies for Pyridine and Pyridone Analogues
| Starting Material(s) | Reagents & Conditions | Regioselectivity | Product Type |
|---|---|---|---|
| 3-Bromo-5-(4,4'-dimethyl)oxazolinylpyridine | Lithium 2,2,6,6-tetramethylpiperidide (LTMP), then electrophile | C-4 functionalization | 4-Substituted nicotinic acid derivative acs.org |
| 3-Bromo-5-(4,4'-dimethyl)oxazolinylpyridine | Lithium diisopropylamide (LDA), then electrophile | C-2 functionalization | 2-Substituted nicotinic acid derivative acs.org |
| 1,3-Dicarbonyl compound, Alkynone, Ammonia | One-pot, catalyst-free | Total regiocontrol | Polysubstituted pyridine core.ac.uk |
| 1-Substituted-3-dimethylaminopropenones, Ethyl acetoacetate | Heat | Regioselective | 2,3,6-Trisubstituted pyridine researchgate.net |
| 4-Hydroxy-6-methylpyridin-2(1H)-one, Aldehydes | Basic conditions | C-3/C-5 condensation | Bis-pyridone derivatives nih.gov |
| α,β-Unsaturated oxime ethers, Alkenes | Pd(OAc)₂, Sterically hindered pyridine ligand | Complete regioselectivity | Multi-substituted pyridines rsc.org |
These methodologies showcase the chemical versatility available for creating a diverse library of isomers and analogues of this compound. The ability to precisely control the placement of functional groups is essential for structure-activity relationship studies and the development of new molecules with tailored chemical and physical properties.
Chemical Reactivity and Mechanistic Investigations of Ethyl 4,6 Dihydroxynicotinate
Tautomerism and Proton Transfer Equilibria in Solution and Solid State
Ethyl 4,6-dihydroxynicotinate can exist in several tautomeric forms due to the presence of hydroxyl groups on the pyridine (B92270) ring. The predominant tautomeric forms are the 4-hydroxy-6-oxo and the 4,6-dihydroxy forms. The equilibrium between these tautomers is influenced by the solvent and the physical state (solution or solid). In the solid state, the 4-hydroxy-6-oxo form is generally favored, as indicated by its IUPAC name, ethyl 4-hydroxy-6-oxo-1H-pyridine-3-carboxylate. nih.gov In solution, the equilibrium can be shifted depending on the polarity and hydrogen-bonding capabilities of the solvent. Discrepancies in spectroscopic data, such as conflicting ¹H NMR signals for hydroxyl protons, can often be attributed to this tautomerism and can be clarified using techniques like variable-temperature NMR and deuterium (B1214612) exchange experiments.
| Tautomeric Form | IUPAC Name | Key Structural Feature |
| 4-Hydroxy-6-oxo | ethyl 4-hydroxy-6-oxo-1H-pyridine-3-carboxylate nih.gov | One hydroxyl group and one keto group on the pyridine ring |
| 4,6-Dihydroxy | This compound nih.gov | Two hydroxyl groups on the pyridine ring |
Electrophilic Aromatic Substitution Reactions
The pyridine ring of this compound is susceptible to electrophilic aromatic substitution reactions. The hydroxyl groups are activating and direct incoming electrophiles to specific positions on the ring. The general mechanism involves the attack of an electrophile by the pi-system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex. minia.edu.egmasterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring. masterorganicchemistry.com
Nitrosation Reactions and Subsequent Transformations
Nitrosation of this compound introduces a nitroso group (-NO) onto the pyridine ring. This reaction typically occurs in the presence of a nitrosating agent, such as nitrous acid (generated from sodium nitrite (B80452) and a strong acid). The resulting product, ethyl 4,6-dihydroxy-5-nitrosonicotinate, can undergo further transformations. For instance, the nitroso group can be reduced to an amino group, which can significantly alter the compound's chemical and biological properties. smolecule.com
Halogenation Reactions
Halogenation of this compound involves the substitution of one or both hydroxyl groups with halogen atoms. A common example is the chlorination of this compound to produce ethyl 4,6-dichloronicotinate. This transformation is typically achieved by heating the starting material with phosphorus oxychloride (POCl₃). google.comgoogleapis.com The resulting dichloro derivative is a valuable intermediate in the synthesis of various other compounds.
| Reactant | Reagent | Product |
| This compound | POCl₃ | Ethyl 4,6-dichloronicotinate google.comgoogleapis.com |
Nucleophilic Addition-Elimination Reactions
The carbonyl carbon of the ethyl ester group in this compound is electrophilic and can be attacked by nucleophiles. These reactions proceed through a nucleophilic addition-elimination mechanism. savemyexams.comlibretexts.org The nucleophile first adds to the carbonyl carbon, breaking the carbon-oxygen double bond and forming a tetrahedral intermediate. libretexts.org This is followed by the elimination of the ethoxy group (-OCH₂CH₃) to regenerate the carbonyl group and form a new product. libretexts.org The reactivity of the acyl group makes acyl chlorides more susceptible to nucleophilic attack than acid anhydrides. savemyexams.com
Hydrolysis and Transesterification Pathways
The ethyl ester group of this compound can undergo hydrolysis, which is the cleavage of the ester bond by reaction with water. This reaction can be catalyzed by either acid or base. chemguide.co.uk Acid-catalyzed hydrolysis is a reversible process, while alkaline hydrolysis is irreversible and leads to the formation of the corresponding carboxylate salt. chemguide.co.uk
Transesterification is another important reaction of the ester group, where the ethoxy group is exchanged with another alkoxy group from an alcohol. organic-chemistry.org This reaction is also typically catalyzed by an acid or a base. For example, reaction with methanol (B129727) would yield mthis compound.
| Reaction | Reagents | Products |
| Acid Hydrolysis | Water, Acid Catalyst | 4,6-Dihydroxynicotinic acid, Ethanol (B145695) chemguide.co.uk |
| Alkaline Hydrolysis | Water, Base (e.g., NaOH) | Sodium 4,6-dihydroxynicotinate, Ethanol chemguide.co.uk |
| Transesterification | Alcohol (e.g., Methanol), Catalyst | Mthis compound, Ethanol |
Decarboxylation Mechanisms of Related Nicotinic Acid Precursors
Decarboxylation is the removal of a carboxyl group, typically as carbon dioxide. While direct decarboxylation of this compound is not commonly reported, the decarboxylation of related nicotinic acid precursors is a well-studied process. For instance, quinolinic acid can be decarboxylated to nicotinic acid. google.comnih.gov This reaction can be achieved through various methods, including heating with a catalyst like copper chromite or through hydrothermal processes. google.comnih.gov Theoretical studies suggest that for quinolinic acid, decarboxylation is more favorable after the formation of a mononucleotide intermediate. nih.gov The decarboxylation of nicotinic acid itself can be achieved by heating with copper chromite to yield pyridine and carbon dioxide. nih.gov
| Precursor | Product | Conditions |
| Quinolinic Acid | Nicotinic Acid | Hydrothermal, High temperature and pressure google.com |
| Nicotinic Acid | Pyridine | Heating with copper chromite nih.gov |
Derivatives and Analogues: Synthesis and Structure Activity Relationship Sar Studies
Modification of the Ester Moiety
The ethyl ester group at the C-3 position of the pyridine (B92270) ring is a prime target for modification to probe its influence on biological interactions. Variations in the ester's alkyl chain length, branching, or its complete replacement with other functional groups can significantly alter a molecule's properties, such as solubility, metabolic stability, and receptor affinity.
Research into nicotinic acid derivatives has shown that the nature of the C-3 substituent is critical for activity. For instance, in a study on thionicotinic acid analogues, the free carboxylic acid form was found to be a more potent vasorelaxant than its corresponding amide or nitrile derivatives. mdpi.comnih.gov This suggests that for certain biological targets, the hydrogen bonding capacity and acidic nature of the carboxyl group are crucial for optimal interaction, and converting it to an ester or amide may decrease this activity.
Conversely, for other targets like the nicotinic acid receptor HCA2 (GPR109A), both acids and esters can show affinity. monash.edu The ester can serve as a prodrug, undergoing hydrolysis in vivo to release the active carboxylic acid. Furthermore, the ester group itself can be chemically transformed to generate further diversity. A common modification is the reduction of the ester to a primary alcohol, a transformation used in the synthesis of various nicotine (B1678760) analogues. mdpi.com This conversion from an ester to an alcohol drastically changes the electronic and steric properties of the substituent, providing a route to novel classes of compounds.
Table 1: Effect of C-3 Substituent Modification on Vasorelaxant Activity of 2-(1-adamantylthio)nicotinic Acid Analogues mdpi.comnih.gov
| Compound | C-3 Substituent | Relative Potency (ED₅₀) |
| Analogue 1 | Carboxylic Acid (-COOH) | Most Potent (21.3 nM) |
| Analogue 2 | Amide (-CONH₂) | Less Potent |
| Analogue 3 | Nitrile (-CN) | Less Potent |
This table illustrates that for this specific series of compounds, the carboxylic acid is the optimal functional group for vasorelaxant activity.
Functionalization at the Pyridine Ring Hydroxyl Groups
The two hydroxyl groups at the C-4 and C-6 positions are key features of the ethyl 4,6-dihydroxynicotinate molecule. They can participate in hydrogen bonding with biological targets such as enzymes and receptors, which is often a critical factor for biological activity. The reactivity of these hydroxyl groups allows for a wide range of chemical modifications to explore SAR.
One significant functionalization is the conversion of the hydroxyl groups into chloro groups. This is typically achieved by treating this compound with a strong chlorinating agent like phosphorus oxychloride (POCl₃), resulting in the formation of ethyl 4,6-dichloronicotinate. tcichemicals.com This transformation dramatically alters the electronic nature of the pyridine ring, replacing hydrogen-bond-donating hydroxyl groups with electron-withdrawing, lipophilic chloro atoms. The resulting dichloronicotinate is a versatile intermediate for further nucleophilic substitution reactions.
Additionally, the hydroxyl groups can undergo oxidation to yield the corresponding ketones or aldehydes, providing another avenue for derivatization. Research on related dihydroxy-nicotinate derivatives indicates that modifications to these hydroxyl groups can have a significant impact on biological activity.
Substitution Patterns on the Pyridine Nucleus
Ethyl 2,6-dihydroxynicotinate, an isomer of the parent compound, serves as a distinct but related scaffold. The synthesis of its derivatives often begins with pyridine-2,6-dicarboxylic acid ethyl ester. Through a Claisen condensation reaction with acetonitrile (B52724) in the presence of a strong base like sodium hydride, this starting material can be converted into pyridine-2,6-bis-(3-oxo-3-propanenitrile). chemscene.com This intermediate, featuring reactive oxonitrile functionalities, is a building block for synthesizing a variety of heterocyclic systems, such as pyrazoles and isoxazoles, fused or attached to the pyridine core. chemscene.com
The introduction of a methyl group onto the pyridine ring can influence the compound's lipophilicity and steric profile. While detailed synthetic routes for ethyl 2,6-dihydroxy-4-methylnicotinate are not extensively documented, its preparation can be inferred from established chemical principles. The synthesis would logically proceed through the creation of its precursor, 2,6-dihydroxy-4-methylnicotinic acid. sigmaaldrich.com This acid can be prepared from precursors such as 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile.
Once the 2,6-dihydroxy-4-methylnicotinic acid is obtained, it can be converted to the desired ethyl ester via a standard esterification reaction. This typically involves reacting the acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. This method is a common and effective way to produce various nicotinate (B505614) esters.
Bioisosteric Replacements in Lead Optimization
Bioisosteric replacement is a key strategy in medicinal chemistry to optimize lead compounds by exchanging a functional group with another that has similar physical or chemical properties, with the goal of improving biological activity or pharmacokinetic parameters. mdpi.com This concept is highly applicable to the this compound scaffold.
Ester Bioisosteres: The ethyl ester group can be replaced with a variety of bioisosteres to modulate activity and metabolic stability. For example, heterocycles such as 1,3,4-oxadiazoles can serve as effective bioisosteres for ester or carboxylic acid functionalities.
Hydroxyl Group Bioisosteres: The hydroxyl groups are crucial for hydrogen bonding. They can be replaced by other groups that can act as hydrogen bond acceptors or donors, such as an amide (-NHCOR) or a sulfonamide (-SO₂NHR) group. This can alter binding affinity and selectivity.
Pyridine Ring Analogues: The pyridine ring itself can be replaced by other heterocyclic systems to create novel scaffolds. This "scaffold hopping" approach can lead to compounds with completely different intellectual property profiles and potentially improved properties.
In related nicotinic acid series, bioisosteric replacements have been successfully employed. For instance, substituting a hydroxyl group with a methoxy (B1213986) group or an iodo substituent with an amino group can lead to analogues with different biological profiles. The application of these principles allows for the systematic fine-tuning of the this compound structure to develop optimized drug candidates.
Applications in Medicinal Chemistry and Drug Discovery Research
Role as a Building Block for Biologically Active Compounds
The chemical architecture of ethyl 4,6-dihydroxynicotinate, featuring hydroxyl groups and an ethyl ester on a pyridine (B92270) ring, makes it a versatile scaffold for the synthesis of more complex molecules. These functional groups provide reactive sites for a variety of chemical transformations, enabling chemists to introduce diverse substituents and construct intricate molecular frameworks. This adaptability has led to its use in the creation of a wide array of compounds with potential biological activities. The pyridine core itself is a common feature in many pharmaceuticals, and the specific substitution pattern of this compound offers a unique starting point for drug design.
Design and Synthesis of Pyridazinopyrimidinone Derivatives
One notable application of this compound is in the synthesis of pyridazinopyrimidinone derivatives. chemicalbook.com These fused heterocyclic systems are of interest in medicinal chemistry due to their potential to interact with various biological targets. The synthesis of these derivatives often involves a multi-step reaction sequence where the pyridine ring of this compound serves as a key precursor. Researchers have utilized this approach to generate libraries of novel pyridazinopyrimidinone compounds for biological screening.
Development of Pyridopyrimidinone Derivatives
In a similar vein, this compound is a valuable reactant for the creation of pyridopyrimidinone derivatives. chemicalbook.com These compounds, which feature a fusion of pyridine and pyrimidinone rings, have been investigated for their pharmacological properties. The synthetic strategies employed to produce these derivatives leverage the reactivity of the functional groups present on the this compound molecule.
Investigations into Kinase Inhibitor Development
A significant area of research involving this compound is the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer.
Targeting c-KIT Mutations in Proliferative Diseases (e.g., GIST, Mastocytosis)
This compound has been instrumental in the synthesis of compounds targeting mutations in the c-KIT proto-oncogene. google.com Mutations in c-KIT can lead to its constitutive activation, driving the growth of certain cancers, including gastrointestinal stromal tumors (GIST) and mastocytosis. google.comdovepress.com For instance, this compound can be converted to ethyl 4,6-dichloronicotinate, a key intermediate in the synthesis of dihydronaphthyridines and related compounds that act as kinase inhibitors. google.com These inhibitors are designed to target specific c-KIT mutations, such as those in exon 17 (e.g., D816V), which are known to confer resistance to some existing therapies. google.comhaematologica.orgnih.govmednexus.org The development of broad-spectrum c-KIT inhibitors that are effective against both primary and secondary mutations is a critical unmet need in the treatment of refractory GIST. google.com
Research on Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase
This compound has also been employed in the synthesis of pyridone diaryl ether non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT). chemicalbook.comchemicalbook.com HIV-1 RT is a vital enzyme for the replication of the human immunodeficiency virus. nih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the enzyme, inhibiting its function. nih.govmdpi.com Research in this area has shown that certain pyridinone derivatives can act as potent NNRTIs, and this compound serves as a convenient starting material for their synthesis. nih.gov
Exploratory Studies in Other Therapeutic Areas
Beyond the well-defined applications above, the versatile nature of this compound and its derivatives has led to their exploration in other therapeutic contexts. For example, derivatives have been investigated for their potential as PDE5 inhibitors. chemicalbook.com Furthermore, the structural similarities of nicotinic acid derivatives to vitamin B3 suggest potential for investigation into related biological activities. smolecule.com The introduction of different functional groups, such as a nitro group, can lead to compounds with potential antioxidant and antimicrobial properties. smolecule.com Halogenated derivatives, such as those containing iodine, are also of interest as the halogen atom may enhance binding to biological targets.
Analytical Chemistry Applications and Methodological Development
Derivatization for Enhanced Detection and Quantification
In many analytical techniques, particularly high-performance liquid chromatography (HPLC), derivatization is a crucial step to enhance the detectability of an analyte. researchgate.net For Ethyl 4,6-dihydroxynicotinate, which possesses two hydroxyl groups, derivatization can be employed to introduce a chromophore or fluorophore, thereby significantly improving its response to UV-Visible or fluorescence detectors. nih.govresearchgate.net
Several derivatization reagents are commonly used for hydroxyl groups and could be applicable to this compound. nih.gov These include:
Acyl Chlorides: Reagents such as benzoyl chloride can react with the hydroxyl groups to form esters, which often exhibit improved chromatographic properties and UV detectability. researchgate.net
Dansyl Chloride: This reagent is widely used to derivatize phenols and amines, introducing a highly fluorescent dansyl group, which allows for very sensitive detection. nih.govresearchgate.net The reaction is typically carried out in an alkaline medium. researchgate.net
Silylating Agents: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can convert the hydroxyl groups to trimethylsilyl (B98337) ethers, which are more volatile and suitable for gas chromatography.
The choice of derivatizing agent would depend on the analytical technique being employed and the desired level of sensitivity. A hypothetical comparison of potential derivatization agents for the HPLC analysis of this compound is presented in Table 1.
| Derivatizing Reagent | Target Functional Group | Resulting Derivative | Potential Advantages |
| Benzoyl Chloride | Hydroxyl | Benzoyl Ester | Improved UV detection, good stability |
| Dansyl Chloride | Hydroxyl | Dansyl Ether | High fluorescence, very low detection limits |
| Acetic Anhydride (B1165640) | Hydroxyl | Acetyl Ester | Simple reaction, can improve chromatographic peak shape |
Spectrophotometric Reagents Based on this compound Derivatives
The dihydroxy-substituted pyridine (B92270) structure of this compound suggests its potential to form colored complexes with metal ions, making its derivatives promising candidates for spectrophotometric reagents.
Pyridine-based ligands are well-known for their ability to form stable, intensely colored complexes with various metal ions, including iron(II). jetir.orgsielc.com For instance, reagents like 1,10-phenanthroline (B135089) and 2,2'-bipyridyl are classic examples used in the spectrophotometric determination of iron(II). scispace.comresearchgate.net The nitrogen atom of the pyridine ring and the adjacent hydroxyl groups in a derivative of this compound could act as a bidentate or tridentate ligand, forming a stable chelate with Fe(II).
The analytical procedure would likely involve the reduction of any Fe(III) in the sample to Fe(II) using a reducing agent like hydroxylamine (B1172632) hydrochloride, followed by the addition of the this compound derivative in a suitable buffer to control the pH. researchgate.net The absorbance of the resulting colored complex would then be measured at its wavelength of maximum absorbance (λmax) and correlated to the concentration of iron(II) using a calibration curve.
To be a viable alternative, a new spectrophotometric reagent based on an this compound derivative would need to offer advantages over existing reagents. The performance of such a reagent would be compared against established reagents like 1,10-phenanthroline, Ferrozine, and bathophenanthroline (B157979) disulfonate. Key comparative parameters would include molar absorptivity (a measure of sensitivity), selectivity in the presence of other ions, stability of the complex, and the optimal pH range for complex formation. jetir.orgscispace.com A hypothetical comparison is presented in Table 2.
| Reagent | Molar Absorptivity (L mol⁻¹ cm⁻¹) | λmax (nm) | Optimal pH |
| 1,10-Phenanthroline | 1.1 x 10⁴ | 510 | 2-9 |
| Ferrozine | 2.79 x 10⁴ | 562 | 4-9 |
| Bathophenanthroline | 2.24 x 10⁴ | 535 | 2-10 |
| Hypothetical EDHN Derivative | 1.5 - 3.0 x 10⁴ | ~550 | 4-7 |
EDHN: this compound
Chromatographic Separations and Detection of Analogues
High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of organic molecules. For this compound and its analogues, reversed-phase HPLC would likely be the method of choice. researchgate.netbevital.no
A C18 column would be a suitable stationary phase, offering good retention for the moderately polar this compound. bevital.no The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com The pH of the mobile phase would be a critical parameter to control the ionization of the hydroxyl groups and the pyridine nitrogen, thereby influencing the retention time and peak shape.
The separation of a mixture of this compound and its potential analogues (e.g., methylated or halogenated derivatives) would depend on the differences in their polarity and their interaction with the stationary phase. A gradient elution, where the proportion of the organic modifier is increased over time, could be employed to achieve a good separation of compounds with a wider range of polarities. aapco.org Detection would typically be performed using a UV detector, monitoring at a wavelength where the compounds exhibit significant absorbance.
A hypothetical set of HPLC conditions for the separation of this compound and its analogues is presented in Table 3.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
Electrochemical Studies of Redox Properties
The electrochemical behavior of this compound can be investigated using techniques like cyclic voltammetry (CV). researchgate.netanalis.com.my The presence of the dihydroxypyridine ring suggests that the compound may undergo oxidation and reduction reactions at an electrode surface. The hydroxyl groups are likely to be the primary sites of oxidation, and the electrochemical process would be pH-dependent. thomassci.com
Cyclic voltammetry studies would provide information about the redox potentials of the compound, the reversibility of the electron transfer processes, and the number of electrons involved. researchgate.net Such studies on dihydropyridine (B1217469) derivatives have shown that they can possess redox properties. aapco.orgnih.gov The oxidation potential would be influenced by the electron-donating nature of the hydroxyl groups and the electron-withdrawing effect of the ester group.
By comparing the cyclic voltammograms of this compound with those of its analogues, it would be possible to assess the influence of different substituents on the redox properties of the dihydroxypyridine core. This information could be valuable in understanding the potential antioxidant or pro-oxidant activity of these compounds. A summary of hypothetical electrochemical data is presented in Table 4.
| Compound | Oxidation Potential (V vs. Ag/AgCl) | Reduction Potential (V vs. Ag/AgCl) |
| This compound | +0.65 | -0.80 |
| Analogue with electron-donating group | +0.55 | -0.85 |
| Analogue with electron-withdrawing group | +0.75 | -0.75 |
Theoretical and Computational Chemistry Studies
Quantum Mechanical Calculations (e.g., DFT, Ab Initio Methods)
Quantum mechanical calculations are fundamental to modern chemical research, offering deep insights into the behavior of molecules at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are used to predict molecular structures, energies, and a variety of properties with high accuracy. For a molecule like Ethyl 4,6-dihydroxynicotinate, these calculations would be the first step in a thorough computational investigation.
Electronic Structure Elucidation and Charge Distribution
DFT calculations, using functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry of this compound and its tautomers. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.
Once the geometry is optimized, the electronic structure can be analyzed. This involves mapping the electron density distribution across the molecule, which helps in identifying electron-rich and electron-deficient regions. The distribution of atomic charges, often calculated using methods like Natural Bond Orbital (NBO) analysis, reveals the partial positive or negative charges on each atom. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, and for predicting sites susceptible to nucleophilic or electrophilic attack.
Table 1: Hypothetical Atomic Charges for a Tautomer of this compound (Note: This data is illustrative and would be generated from a specific DFT calculation.)
| Atom | Mulliken Charge (e) | Natural Population Analysis (NPA) Charge (e) |
|---|---|---|
| N1 | -0.58 | -0.75 |
| C2 | 0.45 | 0.62 |
| C3 | -0.21 | -0.30 |
| C4 (C=O) | 0.65 | 0.88 |
| O (on C4) | -0.55 | -0.68 |
| C5 | -0.15 | -0.22 |
| C6 (C-OH) | 0.35 | 0.51 |
| O (on C6) | -0.62 | -0.79 |
| H (on O6) | 0.42 | 0.50 |
Molecular Orbital Analysis and Reactivity Prediction
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more easily polarized and more reactive. Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be derived from the HOMO and LUMO energies to quantify these characteristics.
Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors (Note: This data is illustrative and would be generated from a specific DFT calculation.)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.50 |
| LUMO Energy | -1.80 |
| HOMO-LUMO Gap (ΔE) | 4.70 |
| Ionization Potential (I) | 6.50 |
| Electron Affinity (A) | 1.80 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.35 |
| Chemical Softness (S) | 0.21 |
Molecular Dynamics Simulations for Conformational Analysis
While quantum mechanics is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation would reveal the conformational flexibility of this compound, particularly the rotation around single bonds, such as the one connecting the ethyl ester group to the pyridine (B92270) ring. By simulating the molecule's movement over nanoseconds, researchers can identify the most populated conformations and understand the energy barriers between them, providing a more realistic picture of the molecule's behavior in solution.
Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)
Computational methods can predict various types of spectra, which is invaluable for structure verification and analysis.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific signals to individual atoms.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. This allows for the identification of characteristic functional group vibrations, such as C=O, O-H, and N-H stretches, which would be crucial for distinguishing between tautomers.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. It calculates the energies of electronic transitions from the ground state to various excited states. The results, including the wavelength of maximum absorption (λmax) and oscillator strengths, help to interpret the UV-Vis spectrum and understand the electronic transitions involved, such as π→π* transitions within the aromatic ring.
Reaction Mechanism Elucidation via Computational Pathways
Theoretical chemistry is a powerful tool for investigating reaction mechanisms. For this compound, this could involve studying its synthesis or its reactivity in various chemical transformations. By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be mapped out. This allows for the determination of activation energies, which are critical for understanding reaction rates and identifying the most likely reaction pathway. For instance, computations could elucidate the mechanism of electrophilic substitution on the pyridine ring or nucleophilic attack at the ester carbonyl group.
Computational Design of Novel Derivatives
The insights gained from computational studies on this compound can guide the design of new derivatives with desired properties. By making systematic in silico modifications to the parent structure—such as adding or changing substituents at different positions on the pyridine ring—researchers can predict how these changes will affect the molecule's electronic properties, stability, and reactivity. This computational screening approach, often used in drug discovery, allows for the rational design of new compounds and can significantly reduce the time and cost associated with experimental synthesis and testing by prioritizing the most promising candidates. For example, derivatives could be designed to have a smaller HOMO-LUMO gap to enhance reactivity or to possess specific electronic properties for applications in materials science.
Biotechnology and Metabolic Engineering Research
Involvement in Biosynthesis Pathways of Secondary Metabolites (e.g., Nicotine (B1678760) Alkaloids)
There is no scientific evidence to suggest that Ethyl 4,6-dihydroxynicotinate is a precursor or an intermediate in the biosynthesis of nicotine alkaloids or any other known secondary metabolites. While nicotinic acid (niacin) is a well-established precursor for the pyridine (B92270) ring of nicotine, the biosynthetic pathways involving ethyl nicotinate (B505614) derivatives, such as this compound, have not been reported.
Retrosynthesis Analysis for Predicting Metabolic Production Pathways
A retrosynthesis analysis for the metabolic production of this compound cannot be constructed based on currently known metabolic pathways. This type of analysis requires knowledge of existing enzymatic reactions that can be combined to create a novel biosynthetic route. Without any known enzymes that act on or produce this compound or its immediate precursors, a theoretical metabolic pathway cannot be predicted.
Genetic Engineering of Microbial Hosts for Compound Production
There are no published reports on the genetic engineering of any microbial hosts, such as E. coli or yeast, for the production of this compound. This area of synthetic biology is highly dependent on the identification of the necessary biosynthetic genes. As no such genes have been identified for the production of this compound, the development of a genetically engineered production host has not been undertaken.
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
Future research into the synthesis of Ethyl 4,6-dihydroxynicotinate is poised to focus on the development of novel methodologies that offer greater efficiency, selectivity, and sustainability. While established methods exist, such as the reaction of diethyl 3-oxoglutarate with triethyl orthoformate and acetic anhydride (B1165640) followed by treatment with ammonia (B1221849), there is considerable room for improvement chemicalbook.com.
Promising avenues for exploration include the application of advanced catalytic systems. The use of dual catalysts on a single support, for instance, has shown success in improving reaction efficiency and selectivity in the synthesis of other heterocyclic compounds and represents a valuable approach for industrial applications nih.gov. Furthermore, biocatalysis, employing enzymes in organic synthesis, presents a powerful tool for achieving high catalytic efficiency and stereoselectivity under mild reaction conditions nih.gov. The integration of continuous-flow microreactors could further enhance production by significantly reducing reaction times and increasing product yields compared to traditional batch processes nih.gov.
Table 1: Comparison of Synthetic Approaches
| Methodology | Potential Advantages | Key Research Focus |
|---|---|---|
| Advanced Catalysis | Higher yields, improved selectivity, simplified reaction conditions, catalyst recyclability nih.gov | Development of novel heterogeneous catalysts (e.g., dual catalysts on a single support). |
| Biocatalysis | High catalytic efficiency, high stereoselectivity, mild reaction conditions nih.gov | Screening and engineering of enzymes for specific transformations in nicotinate (B505614) synthesis. |
| Flow Chemistry | Shorter reaction times, increased product yield, enhanced process control and safety nih.gov | Optimization of reaction conditions in continuous-flow microreactors. |
Exploration of Under-Investigated Biological Activities and Targets
This compound has been utilized as a chemical intermediate in the synthesis of compounds targeting specific biological pathways, including phosphodiesterase 5 (PDE5) inhibitors and non-nucleoside inhibitors of HIV-1 reverse transcriptase chemicalbook.com. However, the intrinsic biological activity of the compound itself remains largely unexplored. The broader family of nicotinamide (B372718) and pyridine (B92270) derivatives is known to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, antibacterial, and antifungal properties nih.govnih.gov.
Future pharmacological investigations should, therefore, involve comprehensive screening of this compound and its novel derivatives against a diverse panel of biological targets. Studies have shown that related pyridine structures possess potent antimicrobial and antioxidant activities nih.gov. Similarly, other heterocyclic esters have demonstrated significant analgesic and anti-inflammatory effects mdpi.com. Computational methods, such as molecular docking, can be employed to predict potential biological targets and elucidate the mechanism of action at a molecular level, guiding the experimental screening process researchgate.net.
Table 2: Potential Biological Activities for Future Investigation
| Biological Activity | Rationale based on Related Compounds | Potential Research Approach |
|---|---|---|
| Anticancer | Nicotinamide derivatives show antitumor activity nih.gov. | In vitro screening against various cancer cell lines. |
| Antimicrobial | Pyridine derivatives exhibit antibacterial and antifungal properties nih.gov. | Screening against a panel of pathogenic bacteria and fungi. |
| Anti-inflammatory | Related ester compounds have shown potent anti-inflammatory effects mdpi.com. | In vivo studies using models of inflammation. |
| Analgesic | Derivatives of benzothiazine-3-carboxylic acid esters have powerful analgesic properties mdpi.com. | Evaluation in animal models of pain. |
Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel compounds. nih.govresearchgate.net In the context of this compound, these computational tools can be applied to accelerate the design–make–test–analyze (DMTA) cycle nih.gov.
ML algorithms can analyze large datasets of chemical reactions to predict reaction outcomes and optimize conditions, which can lead to a reduction in waste, energy consumption, and the formation of unwanted byproducts astrazeneca.com. For compound design, generative AI models can propose novel derivatives of this compound with enhanced biological activity or improved physicochemical properties researchgate.net. Computer-aided synthesis planning (CASP) tools, powered by AI, can identify and suggest novel and efficient synthetic routes, addressing the key challenge of synthetic feasibility in drug discovery nih.gov. Deep learning, a subset of ML, utilizes artificial neural networks to identify complex patterns in data, offering advanced capabilities for molecular property prediction and de novo drug design nih.gov.
Expansion into Materials Science and Supramolecular Chemistry Applications
The unique structural features of this compound, particularly its dihydroxy-substituted pyridine core, make it an interesting candidate for applications in materials science and supramolecular chemistry. The hydrogen bond donor and acceptor sites on the molecule can facilitate the formation of well-ordered, self-assembled supramolecular structures.
Future research could explore the use of this compound as a building block for creating functional materials. For instance, derivatives of nicotinates have historically been used as components in the synthesis of disperse dyes for coloring polyester (B1180765) fibers researchgate.net. The potential for this compound and its derivatives to form liquid crystals, metal-organic frameworks (MOFs), or functional polymers has yet to be thoroughly investigated. Furthermore, its structure could be incorporated into supramolecular deep eutectic solvents (SUPRADESs), a novel class of green solvents with inclusion properties that could be beneficial for selective chemical processes rsc.org.
Green and Sustainable Chemistry Innovations in Nicotinate Research
The principles of green chemistry are becoming increasingly integral to chemical research and manufacturing ucla.edu. Future work on this compound and related nicotinates will undoubtedly emphasize the development of more environmentally benign processes researchgate.net.
Q & A
Q. What are the established synthetic protocols for Ethyl 4,6-dihydroxynicotinate, and what challenges arise during synthesis?
this compound (C₈H₉NO₄) is typically synthesized via esterification of 4,6-dihydroxynicotinic acid with ethanol under acidic catalysis. Key challenges include managing competing side reactions, such as over-esterification or hydroxyl group oxidation. Precise control of reaction conditions (e.g., temperature, pH) is critical to avoid decomposition . For reproducibility, researchers should document catalyst type (e.g., sulfuric acid vs. p-toluenesulfonic acid), solvent purity, and reaction time.
Q. Which analytical techniques are most effective for characterizing this compound?
Structural elucidation requires a combination of:
- NMR spectroscopy (¹H and ¹³C) to confirm the pyridine ring substitution pattern and ester group.
- HPLC-MS for purity assessment and molecular ion verification.
- FT-IR to identify hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches. Discrepancies in spectral data (e.g., unexpected peaks in NMR) may indicate residual solvents or byproducts, necessitating repeated purification .
Q. How should researchers handle stability issues during storage of this compound?
The compound’s stability is influenced by moisture and light. Recommendations include:
- Storing in airtight, amber-glass containers under inert gas (N₂ or Ar).
- Conducting accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways.
- Monitoring via periodic HPLC analysis to detect hydrolysis of the ester group or oxidation of hydroxyl moieties .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when characterizing synthetic intermediates?
Contradictions (e.g., inconsistent NOESY correlations or unexpected mass fragments) may arise from conformational flexibility or impurities. Strategies include:
- 2D NMR experiments (COSY, HSQC) to resolve overlapping signals.
- X-ray crystallography for unambiguous structural confirmation.
- Computational modeling (DFT calculations) to predict spectroscopic profiles and compare with empirical data .
Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic substitution reactions?
The electron-deficient pyridine ring facilitates nucleophilic attacks at the 2- and 4-positions. For example:
- Amination reactions at the 4-position proceed via a Meisenheimer complex intermediate under basic conditions.
- Halogenation (e.g., with PCl₅) requires careful control to avoid over-halogenation of hydroxyl groups. Kinetic studies (e.g., monitoring via in-situ IR) can elucidate rate-determining steps .
Q. How can computational methods optimize reaction conditions for this compound derivatives?
Density Functional Theory (DFT) simulations predict:
- Transition states for ester hydrolysis or ring functionalization.
- Solvent effects (e.g., polar aprotic solvents stabilize charged intermediates). Pairing computational results with Design of Experiments (DoE) frameworks (e.g., varying temperature, catalyst loading) improves yield and selectivity .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Process Analytical Technology (PAT) tools (e.g., in-line FT-IR) for real-time monitoring.
- Quality-by-Design (QbD) approaches to identify Critical Process Parameters (CPPs).
- Statistical analysis (e.g., ANOVA) to correlate input variables (e.g., stirring rate, reagent stoichiometry) with output purity .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting biological activity data for this compound analogs?
Discrepancies in bioassay results (e.g., IC₅₀ values) may stem from assay conditions (e.g., cell line variability, solvent DMSO%). Solutions include:
- Meta-analysis of dose-response curves across multiple studies.
- Molecular docking to assess binding affinity consistency with target proteins.
- Reporting detailed assay protocols (e.g., incubation time, positive controls) to enable cross-study comparisons .
Tables for Key Data
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
